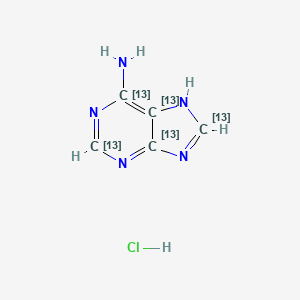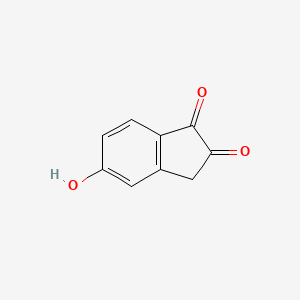
6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol is a fluorinated pyrimidinol derivative with a dibromoethyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol typically involves multiple steps, starting with the appropriate pyrimidinol precursor. The dibromoethyl group can be introduced through halogenation reactions, while the fluorine atom is usually introduced via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the dibromoethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents at the pyrimidinol core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium fluoride (NaF) can be used for fluorination.
Major Products Formed:
Oxidation products: Various hydroxylated and carboxylated derivatives.
Reduction products: Alkylated derivatives.
Substitution products: Fluorinated and other substituted pyrimidinols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities.
Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Molecular Targets and Pathways:
Enzymes: Potential targets include kinases and proteases.
Receptors: It may bind to specific receptors involved in signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil
6-Methylpyrimidinol
2,4-Dichloropyrimidinol
Uniqueness: 6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol stands out due to its unique combination of fluorine and dibromoethyl groups, which can impart distinct chemical and biological properties compared to other pyrimidinol derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in drug development, chemical synthesis, and industrial applications.
Eigenschaften
Molekularformel |
C6H5Br2FN2O |
|---|---|
Molekulargewicht |
299.92 g/mol |
IUPAC-Name |
4-(1,1-dibromoethyl)-5-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H5Br2FN2O/c1-6(7,8)4-3(9)5(12)11-2-10-4/h2H,1H3,(H,10,11,12) |
InChI-Schlüssel |
HMZJDCXMDIWYRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=O)NC=N1)F)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


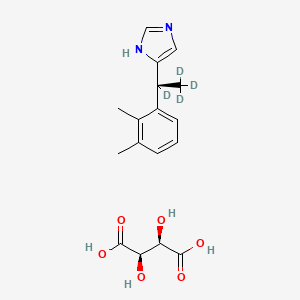

![Diethoxymethyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15355037.png)



![7,10-O-Bis{[(2,2,2,-trichloroethyl)oxy]carbonyl} Docetaxel-d9](/img/structure/B15355057.png)
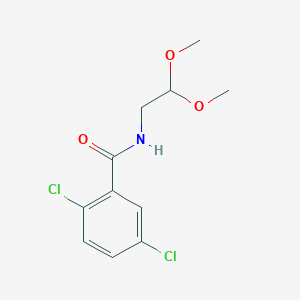
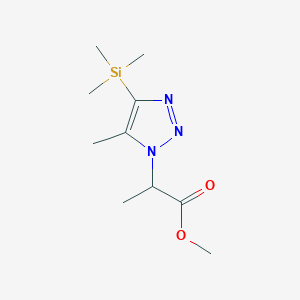

![5-[(5-Bromotetrazol-2-yl)methyl]-2-chloropyridine-3-carbonitrile](/img/structure/B15355096.png)
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)
